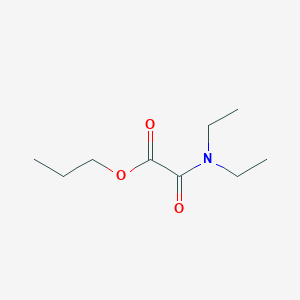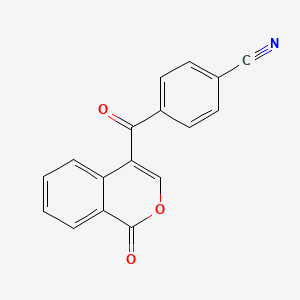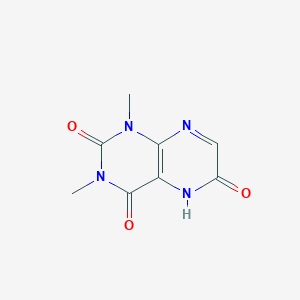
3-(3,3-Dihydroxypropoxy)propane-1,1-diol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dihydroxypropoxy)propane-1,1-diol;propanoic acid is a chemical compound with the molecular formula C11H24O9.
Preparation Methods
The synthesis of 3-(3,3-Dihydroxypropoxy)propane-1,1-diol;propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with propanoic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize efficiency and output .
Chemical Reactions Analysis
3-(3,3-Dihydroxypropoxy)propane-1,1-diol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,3-Dihydroxypropoxy)propane-1,1-diol;propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its hydroxyl groups make it a useful compound for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3,3-Dihydroxypropoxy)propane-1,1-diol;propanoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can also participate in redox reactions, altering the oxidative state of other molecules and affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-(3,3-Dihydroxypropoxy)propane-1,1-diol;propanoic acid include:
1,2-Propanediol,3-(3-amino-2-hydroxypropoxy): This compound has an amino group in place of one of the hydroxyl groups, which can alter its reactivity and applications.
1-(3-hydroxypropoxy)propane-1,3-diol: This compound has a similar structure but differs in the position of the hydroxyl groups, affecting its chemical properties.
Properties
CAS No. |
61762-86-5 |
|---|---|
Molecular Formula |
C18H38O13 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid |
InChI |
InChI=1S/C6H14O5.4C3H6O2/c7-5(8)1-3-11-4-2-6(9)10;4*1-2-3(4)5/h5-10H,1-4H2;4*2H2,1H3,(H,4,5) |
InChI Key |
JHKJBCOXUVLGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.CCC(=O)O.CCC(=O)O.C(COCCC(O)O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate](/img/structure/B14546151.png)

![3,3'-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile](/img/structure/B14546162.png)
![Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]-](/img/structure/B14546164.png)
![4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine](/img/structure/B14546166.png)
![[4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol](/img/structure/B14546172.png)

![4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline](/img/structure/B14546180.png)



